

Head-to-head comparison of Sha-68 and SHA 66 in vivo

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Compound of Interest

Compound Name: Sha-68

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Head-to-Head Comparison: Sha-68 and SHA 66 In Vivo

A Comprehensive Guide for Researchers in Drug Development

In the landscape of neuropeptide S (NPS) receptor antagonists, two closely related bicyclic piperazines, **Sha-68** and SHA 66, have emerged as potent tools for investigating the physiological roles of the NPS system. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their in vivo performance and the experimental frameworks used for their evaluation. While both compounds exhibit similar in vitro profiles, a subtle but significant difference in potency led to the prioritization of **Sha-68** for further in vivo characterization.

Executive Summary

Sha-68 and SHA 66 are potent antagonists of the Neuropeptide S receptor (NPSR). In vitro studies demonstrate that both compounds effectively block NPS-induced signaling. However, **Sha-68** displays a slightly higher potency at the mouse NPSR, which has positioned it as the preferred candidate for in vivo investigations. Consequently, a direct head-to-head in vivo comparison is limited, with the majority of available data focusing on the pharmacological profile of **Sha-68**. This guide will present the comparative in vitro data and the detailed in vivo characterization of **Sha-68**.

In Vitro Performance: A Tale of Two Antagonists

Both **Sha-68** and SHA 66 have been shown to be potent antagonists of the NPSR in vitro.^[1] Their primary mechanism of action is the blockade of NPS-induced calcium mobilization.^{[1][2]} The key structural difference between the two compounds is the presence of a fluorine atom on the 4-position of the benzylamide group in **Sha-68**, which is absent in SHA 66.^[1]

Parameter	Sha-68	SHA 66	Reference
Chemical Name	3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide	3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid benzylamide	^[1]
IC50 at human NPSR Asn107	22.0 nM	26.1 nM	^[1]
IC50 at human NPSR Ile107	23.8 nM	28.8 nM	^[1]
IC50 at mouse NPSR	48.7 ± 14.7 nM	60.8 ± 13.8 nM	^[1]
pA2 at human NPSR Asn107	7.771	7.662	^[1]
pA2 at human NPSR Ile107	7.554	7.486	^[1]
Ki at NPSR Ile107	47.7 nM	Not Reported	^[1]

Table 1: Comparative In Vitro Potency of **Sha-68** and SHA 66.

The in vitro data clearly indicates that while both compounds are highly potent, **Sha-68** consistently demonstrates a slight advantage in potency across different NPSR isoforms. This enhanced potency was the primary rationale for its selection for more extensive in vivo characterization.^[1]

In Vivo Profile of Sha-68

Due to its slightly higher in vitro potency, **Sha-68** was advanced to in vivo studies in mice to assess its pharmacokinetic properties and its ability to antagonize the central effects of NPS.

Pharmacokinetic Properties

Following intraperitoneal (i.p.) administration in mice, **Sha-68** was found to penetrate the blood-brain barrier and reach pharmacologically relevant concentrations in the brain.[\[1\]](#)[\[2\]](#)

Route	Dose	T1/2	Cmax (Plasma)	Cmax (Brain)
i.v.	1 mg/kg	0.74 h	-	-
i.p.	2.5 mg/kg	0.43 h	~100 ng/mL	~20 ng/g

Table 2: Pharmacokinetic Parameters of **Sha-68** in Mice.

In Vivo Efficacy: Antagonism of NPS-Induced Behaviors

Central administration of NPS in rodents is known to induce hyperlocomotion, anxiolytic-like effects, and promote wakefulness. In vivo studies have demonstrated that peripheral administration of **Sha-68** can effectively antagonize these NPS-induced behaviors.

In mouse locomotor activity experiments, **Sha-68** (at doses of 10-50 mg/kg) was shown to counteract the stimulant effects elicited by NPS.[\[3\]](#) Furthermore, in the mouse righting reflex assay, **Sha-68** fully prevented the arousal-promoting action of NPS.[\[3\]](#) The anxiolytic-like effects of NPS were also attenuated by **Sha-68** in various behavioral paradigms, including the elevated plus maze and defensive burying test in rats.[\[3\]](#)

Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To determine the potency of **Sha-68** and SHA 66 in blocking NPS-induced intracellular calcium mobilization.

Cell Line: HEK293 cells stably expressing either human NPSR Asn107, human NPSR Ile107, or mouse NPSR.

Methodology:

- Cells are plated in 96-well plates and grown to confluence.
- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Varying concentrations of the antagonist (**Sha-68** or SHA 66) are pre-incubated with the cells.
- A fixed concentration of NPS is added to stimulate the receptor.
- Changes in intracellular calcium levels are measured using a fluorescence plate reader.
- IC50 values are calculated from the concentration-response curves.
- For Schild analysis, concentration-response curves to NPS are generated in the presence of increasing concentrations of the antagonist to determine the pA2 values.



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Calcium Mobilization Assay Workflow

In Vivo Locomotor Activity

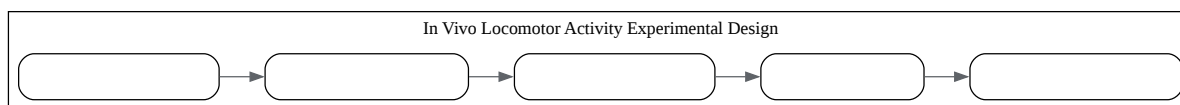
Objective: To assess the ability of peripherally administered **Sha-68** to antagonize NPS-induced hyperlocomotion.

Animals: Male C57BL/6 mice.

Methodology:

- Mice are habituated to the locomotor activity chambers.

- Mice are pre-treated with vehicle or **Sha-68** (i.p.).
- After a set pre-treatment time, mice receive an intracerebroventricular (i.c.v.) injection of vehicle or NPS.
- Locomotor activity (horizontal and vertical movements) is recorded for a defined period using automated activity monitors.
- Data is analyzed to compare the activity levels between different treatment groups.

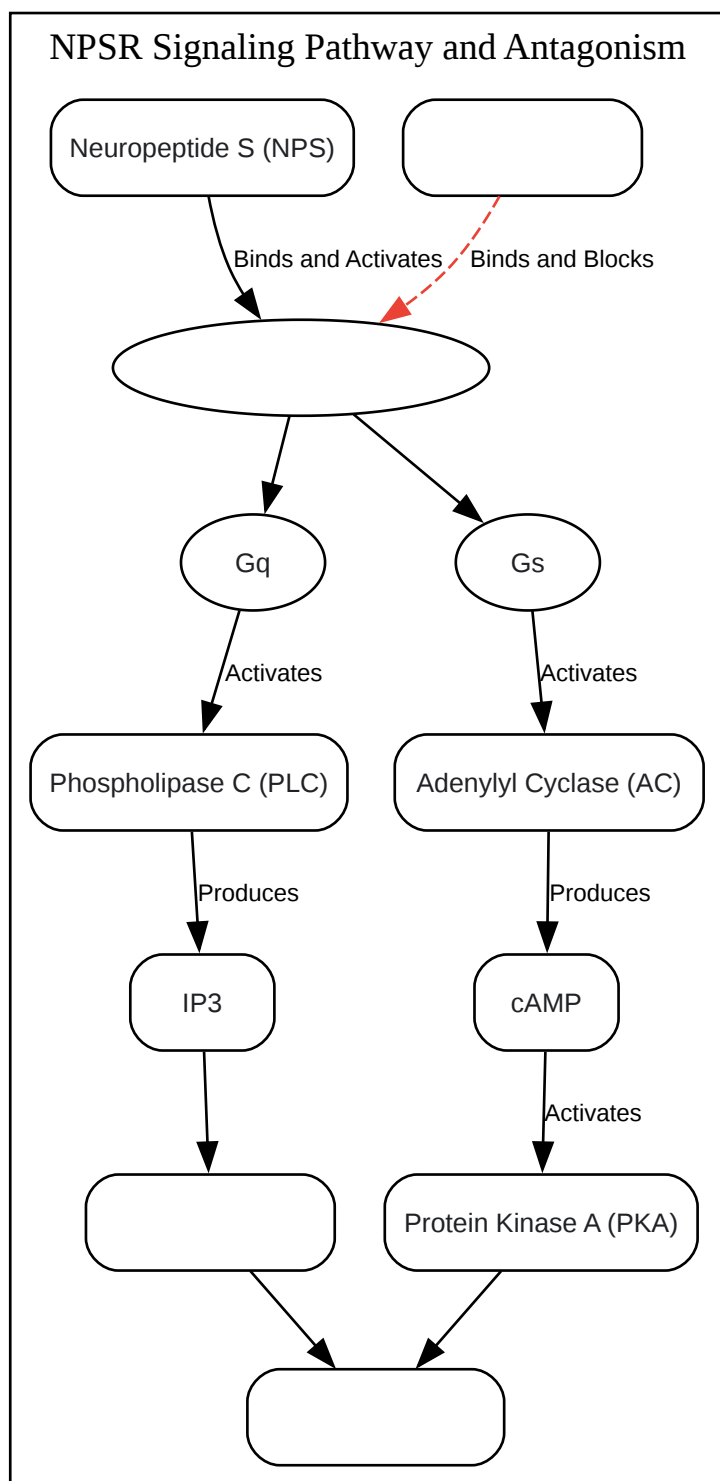


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In Vivo Locomotor Activity Experimental Design

Signaling Pathway

The Neuropeptide S receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and Gs pathways upon activation by its endogenous ligand, NPS. This leads to an increase in intracellular calcium (via Gq/PLC/IP3) and cAMP (via Gs/adenylyl cyclase). **Sha-68** and SHA 66 act as competitive antagonists, binding to the NPSR and preventing NPS from activating these downstream signaling cascades.



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NPSR Signaling and Antagonism

Conclusion

In summary, both **Sha-68** and SHA 66 are valuable research tools for probing the function of the NPS system. While their in vitro profiles are largely similar, the slightly higher potency of **Sha-68** led to its selection for in vivo studies. The available data robustly demonstrates that **Sha-68** is a brain-penetrant NPSR antagonist capable of reversing the physiological effects of NPS in animal models. For researchers looking to antagonize the NPS system in vivo, **Sha-68** currently stands as the better-characterized and validated option. Future studies directly comparing the in vivo efficacy and pharmacokinetic profiles of both compounds would be beneficial for a more complete understanding of their therapeutic potential.

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